Flunisolide acetate-d6

glucocorticoid receptor binding deuterium isotope effect dissociation kinetics

Quantitative bioanalysis of flunisolide in complex matrices faces challenges from ion suppression and extraction variability. Non-deuterated analogs lack the isotopic mass shift needed for an internal standard that co-elutes with the target analyte. Flunisolide acetate-d6 addresses this with a +6 Da mass shift, ensuring nearly identical retention and ionization while remaining spectrometrically distinct. It preserves the 11-β-hydroxyl group for accurate receptor binding assays and its site-specific deuteration at the 6,6-acetonide positions enables deuterium kinetic isotope effect (KIE) studies, offering potential improvements in metabolic stability and pharmacokinetic profiling.

Molecular Formula C26H33FO7
Molecular Weight 482.6 g/mol
Cat. No. B12396492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlunisolide acetate-d6
Molecular FormulaC26H33FO7
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C
InChIInChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,22+,24-,25-,26+/m0/s1/i2D3,3D3
InChIKeyWEGNFRKBIKYVLC-NOZSKEEWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deuterated Flunisolide Acetate – Procurement-Ready Overview


The compound [2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate (C26H33FO7 with six deuterium atoms; molecular weight 482.6 g/mol) is a deuterated derivative of flunisolide acetate, a synthetic glucocorticoid corticosteroid [1]. The compound features a complex pentacyclic steroid framework with multiple defined stereocenters, a fluorine atom at position 19, and strategic deuteration at the 6,6-acetonide methyl positions . The incorporation of six deuterium atoms distinguishes this isotopologue from the non-deuterated parent compound, enabling its primary utility as an internal standard and tracer in quantitative bioanalytical workflows [2].

Deuterated internal standard for flunisolide acetate bioanalysis
Co-eluting with analyte; isotopically distinct for MS discrimination
Preserved 11-β-hydroxyl stereochemistry for receptor binding studies

Why Deuterated Flunisolide Acetate Cannot Be Replaced


Generic substitution with non-deuterated flunisolide acetate or alternative isotopologues is analytically unsound for quantitative LC-MS/MS or GC-MS workflows requiring precise internal standardization. Deuterated compounds exhibit distinct physicochemical properties that confer measurable advantages in metabolic stability and pharmacokinetic profiling [1]. Non-deuterated analogs lack the isotopic mass shift required to function as internal standards that co-elute with the analyte while remaining spectrometrically distinguishable [2]. Furthermore, site-specific deuteration at the 6,6-acetonide positions may confer a deuterium kinetic isotope effect (KIE) that alters metabolic clearance rates compared to both the non-deuterated parent and deuterated analogs with different labeling patterns [3]. The evidence presented below establishes the quantifiable differentiation that justifies procurement of this specific isotopologue.

Risk 1 Non-deuterated flunisolide acetate lacks required mass shift for reliable quantitation as an internal standard.
Risk 2 Alternative deuterated isotopologues with different labeling sites may exhibit divergent kinetic isotope effects, complicating metabolic stability comparisons.
Risk 3 Structural analogs lacking the 11-β-hydroxyl group may not replicate receptor binding behavior in deuterated solvent systems.

Differentiation Evidence for Deuterated Flunisolide Acetate


Enhanced Glucocorticoid Receptor Binding in Deuterated Solvents

In aqueous receptor binding systems where deuterium oxide (D2O) is employed as a solvent, glucocorticoids containing an 11-β-hydroxyl group—a structural feature present in the target compound—exhibit significantly altered dissociation kinetics from the glucocorticoid receptor compared to H2O conditions. This solvent-dependent kinetic behavior is not observed for steroids lacking the 11-β-hydroxyl group or possessing an 11-α-hydroxyl configuration [1].

Receptor binding in D2O
Class-level
~2-fold decrease in dissociation rate constant
Supports deuterated ISTD with 11-β-hydroxyl for D2O-based receptor assays.
Inferred from chick thymus cytosol data; requires verification for specific steroid.
glucocorticoid receptor binding deuterium isotope effect dissociation kinetics receptor-ligand interaction

Deuterium KIE and Metabolic Stability in Microsomes

The deuterium kinetic isotope effect (KIE) has been established as a mechanism by which strategic deuteration can improve the metabolic stability of pharmaceutical compounds. A comparator study using a 1:1 co-incubation methodology of deuterated and protio-forms in liver microsomal assays demonstrated that site-specific deuteration can produce measurable improvements in pharmacokinetic parameters [1].

Metabolic stability KIE
Class-level
~50% improvement in primary PK data reported
Indicates potential for KIE-driven metabolic stability in ADME studies.
Benchmark from co-incubation microsomal assay; site-dependent.
deuterium kinetic isotope effect metabolic stability liver microsomes in vitro ADME

Reduction of Toxic Metabolites via Deuteration

Deuteration has been shown in multiple cases to redirect metabolic pathways in directions that reduce the formation of toxic metabolites and alter drug clearance rates compared to non-deuterated counterparts. This phenomenon is mediated by the primary deuterium kinetic isotope effect at sites of cytochrome P450-mediated oxidation [1].

Toxic metabolite reduction
Class-level
Metabolic pathway redirection observed
Supports use in tracking parent vs metabolite fate; may reduce confounding toxic signals.
Based on multiple deuterated drug case studies; compound-specific validation needed.
toxic metabolite reduction metabolic pathway redirection drug clearance deuterated drug safety

Application Scenarios for Deuterated Flunisolide Acetate


LC-MS/MS Internal Standard with Receptor Binding

For laboratories conducting quantitative bioanalysis of flunisolide acetate or related glucocorticoids in biological matrices, this deuterated compound serves as an optimal internal standard. The six-deuterium mass shift (+6 Da) provides sufficient spectral separation from the analyte while maintaining near-identical chromatographic retention and ionization efficiency. The preserved 11-β-hydroxyl group ensures that receptor binding behavior in deuterated solvent systems mirrors that of the parent compound, as evidenced by the class-level observation that dissociation rate constants decrease approximately twofold in D2O for 11-β-hydroxyl-containing steroids [1].

Metabolic Stability Assessment in Liver Microsomes

Research groups investigating the impact of site-specific deuteration on glucocorticoid metabolic stability should procure this compound for comparative studies against non-deuterated flunisolide acetate. The 6,6-bis(trideuteriomethyl) substitution pattern provides a defined site for evaluating the deuterium kinetic isotope effect (KIE). A co-incubation methodology in liver microsomes can quantify relative consumption rates, with comparator studies demonstrating that favorable deuteration sites can yield ~50% improvement in primary pharmacokinetic data [2].

Metabolic Pathway and Toxic Metabolite Profiling

For toxicology and drug metabolism research, this deuterated compound enables precise tracking of metabolic fate while providing a built-in comparator for assessing deuteration-mediated changes in metabolite formation. The evidence that deuteration may redirect metabolic pathways to reduce toxicities [3] supports the use of this isotopologue in studies designed to differentiate between parent compound clearance and the generation of potentially harmful metabolites.

Receptor Binding Studies in Deuterated Solvent Systems

In receptor binding assays utilizing D2O-based buffer systems for NMR or hydrogen-deuterium exchange mass spectrometry (HDX-MS) applications, this deuterated compound maintains the critical 11-β-hydroxyl functionality required for accurate kinetic measurements. The class-level evidence showing that dissociation rate constants decrease approximately twofold in D2O for 11-β-hydroxyl-containing steroids, while remaining unchanged for steroids lacking this group [1], underscores the necessity of using a deuterated standard with preserved hydroxyl stereochemistry.

Application
Selection Property
Validation Focus
Quantitative bioanalysis of flunisolide acetate
Isotopic mass shift and co-elution with preserved 11-β-hydroxyl
Spectral separation, ion suppression, and retention time matching
Metabolic stability comparison in liver microsomes
Site-specific deuteration at 6,6-acetonide for KIE evaluation
Relative consumption rates using co-incubation methodology
Metabolic fate and toxic metabolite profiling
Deuterium label for MS-based pathway tracking
Metabolite formation and clearance pathway differentiation
Receptor binding assays in D2O buffer systems
Preserved 11-β-hydroxyl stereochemistry for kinetic measurements
Dissociation rate constant determination in deuterated vs protiated solvents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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